molecular formula C17H36N2 B079372 Tetrabutylammonium cyanide CAS No. 10442-39-4

Tetrabutylammonium cyanide

Cat. No. B079372
CAS RN: 10442-39-4
M. Wt: 268.5 g/mol
InChI Key: KRRBFUJMQBDDPR-UHFFFAOYSA-N
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Description

Tetrabutylammonium cyanide is a chemical compound used in various organic reactions. It serves as a catalyst in reactions like ring expansion of beta-lactams to gamma-lactams through N1-C4 bond cleavage of the beta-lactam nucleus (Alcaide et al., 2005).

Synthesis Analysis

The compound can be prepared at low temperatures by nucleophilic aromatic substitution of hexafluorobenzene with tetrabutylammonium cyanide (Sun & DiMagno, 2005).

Molecular Structure Analysis

Tetrabutylammonium cyanide's molecular structure plays a critical role in its reactivity and stability in various organic reactions. The molecular structure of related compounds like tetrabutylammonium salts has been characterized by X-ray structure analysis (Reetz, Hütte, & Goddard, 1995).

Chemical Reactions and Properties

It catalyzes reactions such as the ring expansion of beta-lactams to gamma-lactams and is also involved in the benzil-cyanide reaction (Alcaide et al., 2005); (Sessler & Cho, 2008).

Physical Properties Analysis

Research on related compounds like tetra(cyclopentylammonium) decachlorotricadmate(II) provides insights into the physical properties of such compounds, including structural phase transitions and stability (Liao et al., 2014).

Chemical Properties Analysis

Tetrabutylammonium cyanide exhibits various chemical properties that make it useful in organic synthesis, such as its role in the synthesis of 1,2-dicyanoalkanes and its catalytic properties in different reactions (Kiyokawa et al., 2015).

Scientific Research Applications

  • Organocatalytic Applications : It catalyzes ring expansion of 4-(arylimino)methylazetidin-2-ones to 5-aryliminopyrrolidin-2-ones through a novel N1-C4 bond cleavage, leading to the synthesis of enantiopure succinimide derivatives (Alcaide, Almendros, Cabrero, & Ruiz, 2005).

  • Chemical Sensing : Tetrabutylammonium cyanide is used in the development of a selective cyanide anion indicator, capitalizing on its ability to induce dramatic changes in color and fluorescence properties in certain chemical reactions (Sessler & Cho, 2008).

  • Synthesis of Other Chemicals : It is involved in the low-temperature synthesis of Tetrabutylammonium fluoride (TBAF) through nucleophilic aromatic substitution, demonstrating its utility in producing other useful compounds (Sun & DiMagno, 2005).

  • Ion-Pair Chromatography : In ion-pair chromatographic separation, tetrabutylammonium cyanide is used as an eluent modifier, enhancing the separation efficiency of various metal cyanide complexes (Otu, Robinson, & Byerley, 1993).

  • Bioanalytical Applications : In the field of analytical toxicology, it aids in the simultaneous determination of cyanide and thiocyanate in human saliva, showcasing its importance in bioanalytical methods (Paul & Smith, 2006).

  • Catalytic Applications : Tetrabutylammonium cyanide has been used in catalytic deacetylation reactions, illustrating its potential in catalysis and sensor applications (Park & Lee, 2019).

Safety And Hazards

TBACN is very toxic if swallowed, in contact with skin or if inhaled. It is also very toxic to aquatic life with long-lasting effects . It is an irritant and is readily absorbed through the skin. It targets the CNS, blood, lungs, thyroid, and cardiovascular system .

Future Directions

TBACN can be used as a source of cyanide ion for colorimetric studies . It can be employed as a reactant in the preparation of Tetrabutylammonium fluoride (TBAF), which can be used to remove silyl ether protecting groups . It is also commonly used as a catalyst for the synthesis of organic compounds such as multisubstituted dihydrofurans and pyrrolo .

properties

IUPAC Name

tetrabutylazanium;cyanide
Source PubChem
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InChI

InChI=1S/C16H36N.CN/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-2/h5-16H2,1-4H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KRRBFUJMQBDDPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.[C-]#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H36N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

10549-76-5 (Parent)
Record name Tetrabutylammonium cyanide
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DSSTOX Substance ID

DTXSID9065077
Record name Tetrabutylammonium cyanide
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Molecular Weight

268.5 g/mol
Source PubChem
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Physical Description

Slightly beige crystalline solid; Soluble in water; [MSDSonline]
Record name Tetrabutylammonium cyanide
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Product Name

Tetrabutylammonium cyanide

CAS RN

10442-39-4
Record name Tetrabutylammonium cyanide
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Record name Tetrabutylammonium cyanide
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Record name 1-Butanaminium, N,N,N-tributyl-, cyanide (1:1)
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Record name Tetrabutylammonium cyanide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,100
Citations
BT Holmes, AW Snow - Tetrahedron, 2005 - Elsevier
… This new method centers on the use of tetrabutylammonium cyanide salt (TBACN) to catalyze the transformation of a thioacetate functional group to a free thiol at room temperature. …
Number of citations: 35 www.sciencedirect.com
TS Park, HG Kang, IC Choi, HI Chung, E Ito… - Bulletin of the Korean …, 2009 - koreascience.kr
The formation and structure of self-assembled monolayers (SAMs) by the adsorption of acetyl-protected octylthioacetate (OTA) on Au (111) in a catalytic tetrabutylammonium cyanide (…
Number of citations: 18 koreascience.kr
U Schmalbrock, HD Sitz… - … Chemistry and Physics, 1989 - Wiley Online Library
… transfer polymerization of methyl methacrylate (MMA) in tetrahydrofuran with (1‐methoxy‐2‐methyl‐1‐propenyloxy)trimethylsilane (1) as initiator and tetrabutylammonium cyanide as …
Number of citations: 19 onlinelibrary.wiley.com
DA White, MM Baizer - Journal of the Chemical Society, Perkin …, 1973 - pubs.rsc.org
… A mixture of cyclohex-2-enone (9-8 g, 100 mmol) and nitromethane (25 ml) was treated with 1.0M-tetrabutylammonium cyanide in THF (1.0 ml, 1.0 mmol). The mixture became yellow …
Number of citations: 22 pubs.rsc.org
W Schubert, F Bandermann - Die Makromolekulare Chemie …, 1989 - Wiley Online Library
… and tetrabutylammonium fluoride trihydrate and tetrabutylammonium cyanide as catalysts in … Tetrabutylammonium cyanide is a powerful catalyst of GTP of MA, leading to complete …
Number of citations: 33 onlinelibrary.wiley.com
I Amurrio, R Córdoba, AG Csákÿ, J Plumet - Tetrahedron, 2004 - Elsevier
Tetrabutylammonium cyanide catalyzed diasteroselective cyanosilylation of chiral α-hydroxyketones - ScienceDirect … Tetrabutylammonium cyanide has been used as non-metallic catalyst for …
Number of citations: 45 www.sciencedirect.com
T Park, H Kang, S Seong, S Han, YJ Son… - The Journal of …, 2019 - ACS Publications
… binding conditions of self-assembled monolayers (SAMs) on Au(111) derived from 1-acetylthio-4-[(phenyl)ethynyl]benzene (OPE2-SAc) without and with tetrabutylammonium cyanide (…
Number of citations: 17 pubs.acs.org
WP Weber, GW Gokel, WP Weber… - Phase Transfer Catalysis in …, 1977 - Springer
… by the presence of a catalytic amount of tetrabutylammonium cyanide. Thus, addition of a small amount of tetrabutylammonium cyanide to a 50% aqueous methanol solution at room tem…
Number of citations: 0 link.springer.com
K Kiyokawa, T Nagata, J Hayakawa… - … –A European Journal, 2015 - Wiley Online Library
… Other cyanide sources such as sodium cyanide (NaCN) and tetrabutylammonium cyanide (Bu 4 NCN), the cyanide anion of which is strongly nucleophilic, resulted in low yields, and …
A Aljarilla, R Córdoba, AG Csaky, I Fernández… - 2006 - Wiley Online Library
… In this report, we wish to account for the application of tetrabutylammonium cyanide as the catalytic agent for the diastereoselective cyanosilylation of α,β-epoxyketones. As a matter of …

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